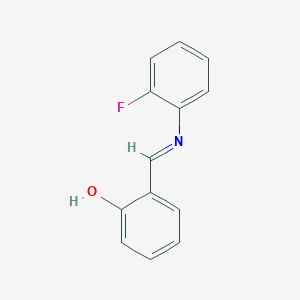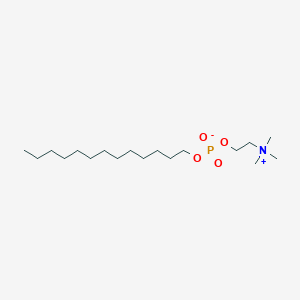
FOS-CHOLINE?-13, SOL-GRADE?
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
n-Tridecyl-phosphocholine is a type of phosphocholine, a class of compounds that play a crucial role in the solubilization, stabilization, and purification of membrane proteins . These membrane proteins are the primary targets of n-Tridecyl-phosphocholine. They are essential for various cellular functions, including signal transduction, transport of molecules, and cell adhesion .
Mode of Action
The mode of action of n-Tridecyl-phosphocholine involves its interaction with these membrane proteins. As a detergent, it aids in the solubilization of these proteins, thereby facilitating their stabilization and purification . This interaction results in changes in the structure and function of the membrane proteins, which can have significant effects on cellular processes .
Biochemical Pathways
n-Tridecyl-phosphocholine is involved in the biosynthesis of phosphatidylcholine (PtdCho), a major component of cell membranes . The therapeutic action of similar compounds, like citicoline, is thought to be caused by stimulation of PtdCho synthesis in the injured brain . This compound might enhance the reconstruction of PtdCho and sphingomyelin, but could also act by inhibiting destructive processes .
Pharmacokinetics
It’s known that the compound has a molecular weight of 3655 g/mol
Result of Action
The result of n-Tridecyl-phosphocholine’s action is the stabilization and purification of membrane proteins . This can have significant effects at the molecular and cellular levels, influencing various cellular processes. For instance, the enhancement of PtdCho and sphingomyelin synthesis can contribute to the repair of cell membranes .
Action Environment
The action, efficacy, and stability of n-Tridecyl-phosphocholine can be influenced by various environmental factors. For instance, the compound is well-suited for the solubilization, stabilization, and purification of membrane proteins, suggesting that it may perform optimally in environments where these proteins are present .
Analyse Biochimique
Biochemical Properties
n-Tridecyl-phosphocholine plays a significant role in biochemical reactions. It is involved in the synthesis of phosphatidylcholine (PC), a major membrane constituent . The enzymes that convert choline to acetylcholine (ACh) [choline acetyltransferase (ChAT)] and PC’s precursor phosphocholine [choline kinase (CK)] interact with n-Tridecyl-phosphocholine .
Cellular Effects
n-Tridecyl-phosphocholine influences various types of cells and cellular processes. It is essential for the neurotransmitter acetylcholine (ACh) and the major membrane constituent phosphatidylcholine (PC), both of which have significant impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
n-Tridecyl-phosphocholine exerts its effects at the molecular level through several mechanisms. It is involved in the conversion of choline to ACh and phosphocholine, influencing the formation and release of ACh . It also plays a role in the synthesis of PC, a major component of cell membranes .
Metabolic Pathways
This pathway regulates the balance between phospholipids and neutral lipids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis typically involves the reaction of tridecyl alcohol with phosphocholine under controlled conditions to ensure high purity and yield .
Industrial Production Methods: In industrial settings, the production of FOS-CHOLINE-13, SOL-GRADE involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions to promote the desired chemical reactions. The product is then purified through crystallization or other purification techniques to achieve a purity of over 99% .
Analyse Des Réactions Chimiques
Types of Reactions: FOS-CHOLINE-13, SOL-GRADE primarily undergoes substitution reactions due to the presence of the phosphocholine group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phosphocholine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
FOS-CHOLINE-13, SOL-GRADE has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
- FOS-CHOLINE-9
- FOS-CHOLINE-10
- FOS-CHOLINE-12
- FOS-CHOLINE-14
- FOS-CHOLINE-16
Comparison: FOS-CHOLINE-13, SOL-GRADE is unique due to its specific chain length, which provides an optimal balance between solubilization efficiency and protein stability. Compared to shorter-chain phosphocholines like FOS-CHOLINE-9 and FOS-CHOLINE-10, FOS-CHOLINE-13 offers better solubilization of larger membrane proteins. On the other hand, longer-chain phosphocholines like FOS-CHOLINE-16 may provide higher stability but can be less efficient in solubilizing certain proteins .
Propriétés
IUPAC Name |
tridecyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-17-22-24(20,21)23-18-16-19(2,3)4/h5-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGLXNDFDHCOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


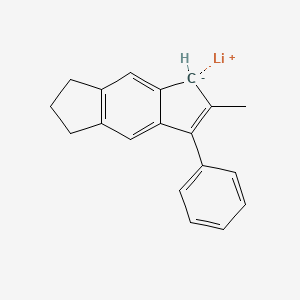

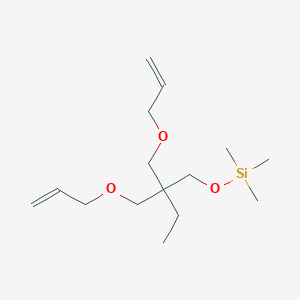
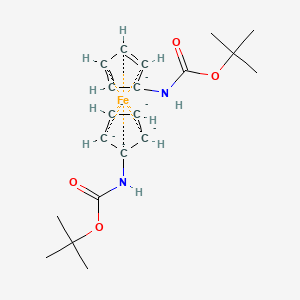
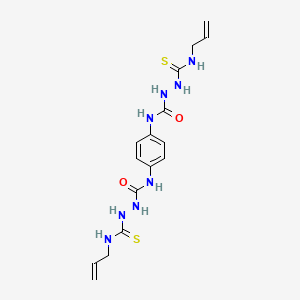
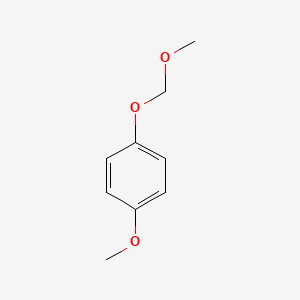
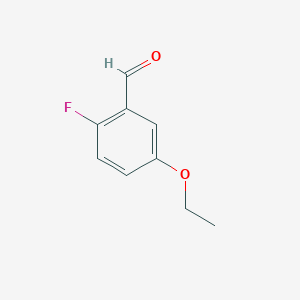
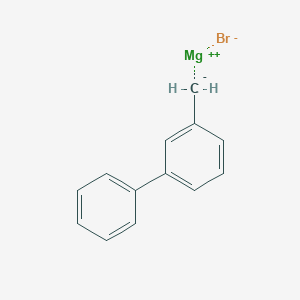
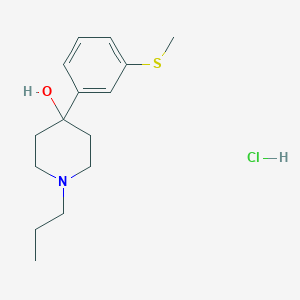
![1-[(4-Methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carbaldehyde](/img/structure/B6361421.png)
![1-[(4-Methylphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carbaldehyde](/img/structure/B6361425.png)
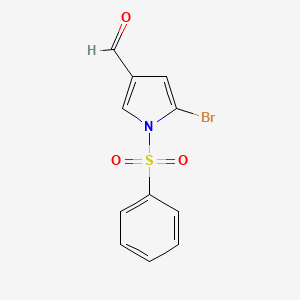
![7-[(2-Oxocyclopentyl)oxy]-2H-1-benzopyran-2-one](/img/structure/B6361439.png)
